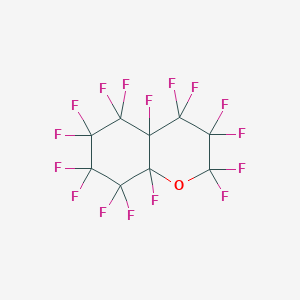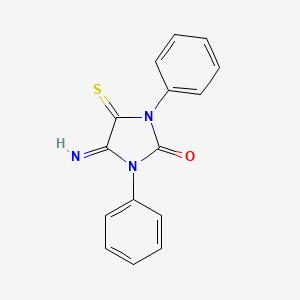
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.715 g/mol . It is also known by other names such as N-2’-Chloroacetyl-2,6-diethylaniline and 2-Chloro-2’,6’-diethylacetanilide . This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:
2,6-diethylaniline+chloroacetyl chloride→this compound
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced products.
科学研究应用
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but with methyl groups instead of ethyl groups.
2-Chloro-N-(2,6-diisopropylphenyl)acetamide: Similar structure but with isopropyl groups instead of ethyl groups.
2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the N-methyl group.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
70293-32-2 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC 名称 |
2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide |
InChI |
InChI=1S/C13H18ClNO/c1-4-10-7-6-8-11(5-2)13(10)15(3)12(16)9-14/h6-8H,4-5,9H2,1-3H3 |
InChI 键 |
COXKRNKDNQYHRO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N(C)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)




![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)


![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)

